

(R)-Methyl 2-Chloropropanoate: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-methyl 2-chloropropanoate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-methyl 2-chloropropanoate is a valuable chiral building block extensively utilized in the synthesis of enantiomerically pure compounds. Its importance stems from the presence of a stereogenic center and a reactive chlorine atom, making it a key intermediate for producing a wide array of high-value chemicals. This guide provides a comprehensive overview of its properties, synthesis, and core applications in the agrochemical and pharmaceutical industries, complete with detailed experimental protocols and mechanistic diagrams.

Physicochemical Properties

(R)-methyl 2-chloropropanoate is a flammable, colorless to pale yellow liquid.^{[1][2][3]} Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	References
CAS Number	77287-29-7	[4][5]
Molecular Formula	C ₄ H ₇ ClO ₂	[4][5]
Molecular Weight	122.55 g/mol	[4][5]
Appearance	Colorless to almost colorless clear liquid	[5]
Boiling Point	132-133 °C	[2]
Density	~1.1 g/cm ³	[2][4]
Solubility	Low solubility in water; miscible with organic solvents	[1][2]
Purity	>98.0% (GC)	[5]

Synthesis of (R)-Methyl 2-Chloropropanoate

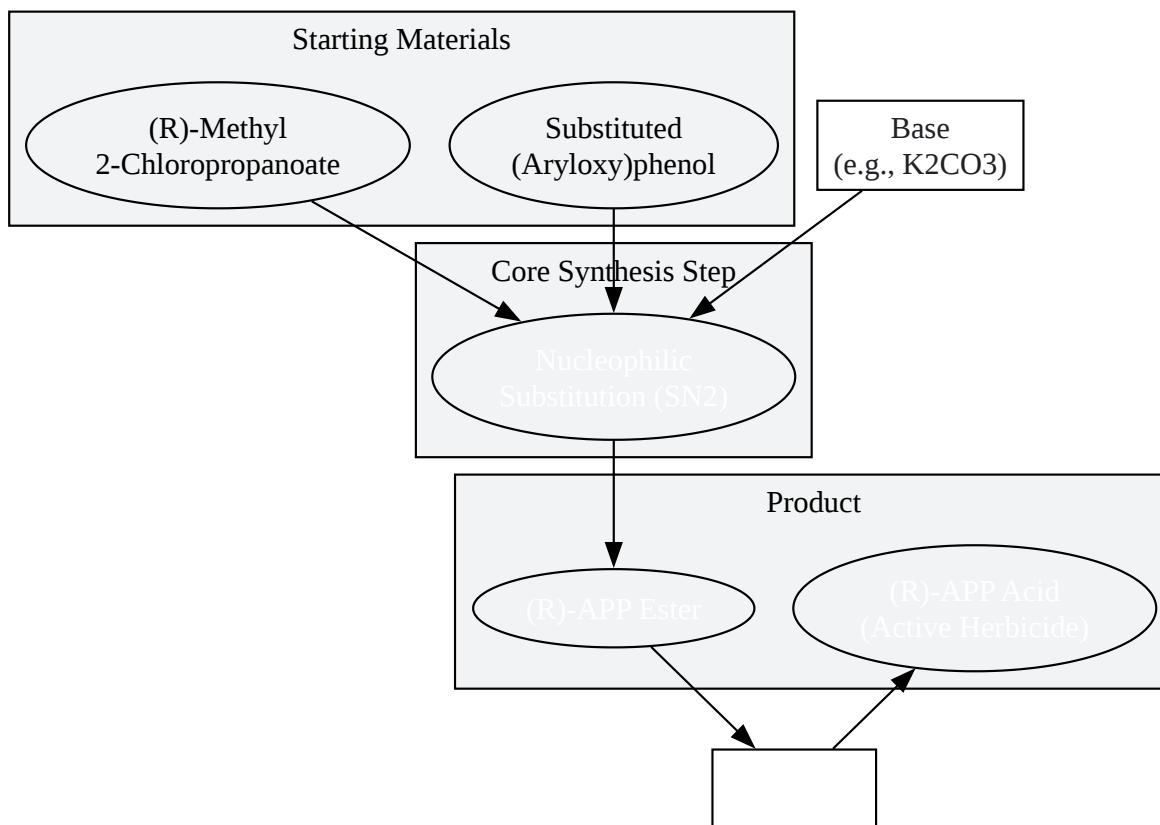
Enantiomerically pure **(R)-methyl 2-chloropropanoate** is primarily produced through two major strategies: stereospecific synthesis from a chiral precursor or kinetic resolution of a racemic mixture.

- **Stereospecific Synthesis from Chiral Precursors:** This approach leverages the existing chirality of readily available starting materials. A common method involves the chlorination of (L)-methyl lactate using reagents like thionyl chloride (SOCl₂) or phosgene, which proceeds with an inversion of stereochemistry (an SN₂-type mechanism) to yield the (R)-chloro ester. [6][7] Using (R)-methyl lactate with specific catalysts can also yield the (S)-enantiomer through configuration reversal.[8]
- **Enzymatic Kinetic Resolution (EKR):** This technique uses enzymes, such as lipases or esterases, to selectively hydrolyze one enantiomer from a racemic mixture of methyl 2-chloropropanoate. For instance, lipases can preferentially hydrolyze the (S)-ester, leaving the desired **(R)-methyl 2-chloropropanoate** unreacted and thus enantiomerically enriched. [9] This method is valued for its high selectivity and environmentally benign reaction conditions.

Core Applications in Agrochemicals: Aryloxyphenoxypropionate (APP) Herbicides

A primary application of **(R)-methyl 2-chloropropanoate** is in the synthesis of aryloxyphenoxypropionate (APP) herbicides, also known as "fops". These are highly effective, selective post-emergence herbicides used to control grass weeds in broadleaf crops.[10][11] The biological activity resides almost exclusively in the (R)-enantiomer.

The synthesis involves a nucleophilic substitution reaction where a substituted phenoxyphenol displaces the chloride from **(R)-methyl 2-chloropropanoate** (or its corresponding acid/ester derivative), typically with inversion of configuration to yield the desired (S)-product, which after hydrolysis gives the active (R)-acid herbicide.



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Diagram 1. General Synthesis Workflow for APP Herbicides.

Mechanism of Action: ACCase Inhibition

APP herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.^{[11][12]} ACCase catalyzes the first committed step in fatty acid biosynthesis.^[11] By blocking this enzyme, the herbicide prevents the formation of lipids essential for building cell membranes and for plant growth, leading to the death of the weed.^[12] Dicotyledonous (broadleaf) plants are generally tolerant because their ACCase enzyme has a different structure that is not inhibited by these herbicides.^[13]

Diagram 2. Mechanism of Action of ACCase Inhibitor Herbicides.

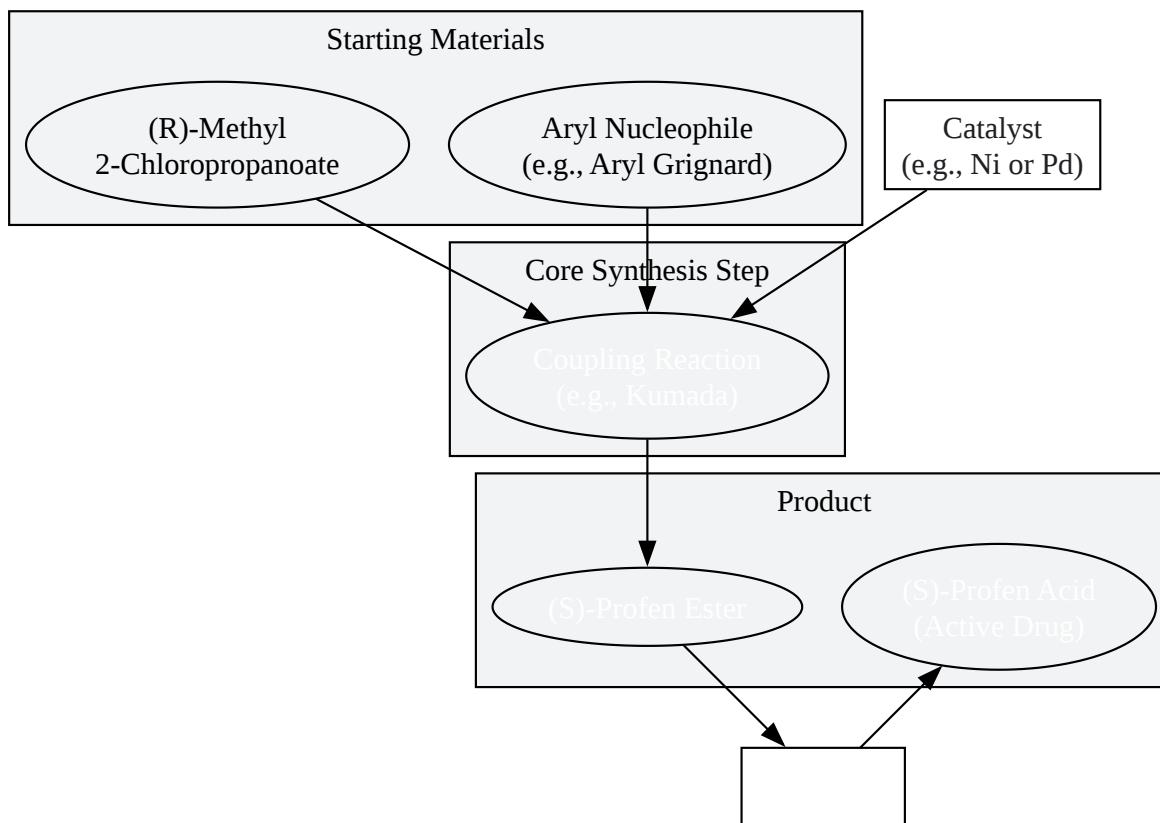
Representative Aryloxyphenoxypropionate Herbicides

Herbicide Name	Common Grass Weeds Controlled
Quizalofop-p-ethyl	Annual and perennial grasses (e.g., wild oats, barnyardgrass)
Fenoxaprop-p-ethyl	Crabgrass, foxtails, barnyardgrass
Fluazifop-p-butyl	Quackgrass, bermudagrass, crabgrass
Clodinafop-propargyl	Wild oats, ryegrass

Core Applications in Pharmaceuticals: 2-Arylpropionic Acids (Profens)

(R)-methyl 2-chloropropanoate also serves as a key precursor for synthesizing the chiral propionic acid side-chain found in 2-arylpropionic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." While many profens are sold as racemic mixtures, the (S)-enantiomer is typically the one responsible for the therapeutic effect. For example, (S)-ibuprofen is 160 times more potent as an anti-inflammatory agent than its (R)-counterpart.^[14]

Synthesis can be achieved through various routes, including nucleophilic substitution where an appropriate aryl nucleophile displaces the chloride of the (R)-chloro ester, often leading to the desired (S)-product via stereochemical inversion.



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Diagram 3. General Synthesis Workflow for (S)-Profens.

Mechanism of Action: COX Inhibition

NSAIDs exert their anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[15][16] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18] By blocking prostaglandin synthesis, profens alleviate the symptoms of inflammation.[16]

Diagram 4. Mechanism of Action of COX-Inhibiting NSAIDs.

Representative 2-Arylpropionic Acid (Profen) Drugs

Drug Name	Therapeutic Use
Ibuprofen	Pain relief, fever reduction, anti-inflammatory
Naproxen	Treatment of pain, menstrual cramps, and inflammatory diseases like arthritis
Ketoprofen	Management of arthritis pain and soft tissue injuries
Flurbiprofen	Anti-inflammatory, used in ophthalmic solutions and lozenges

Experimental Protocols

Protocol 1: Synthesis of (R)-Methyl 2-Chloropropanoate via Chlorination of (L)-Methyl Lactate

This protocol describes a typical procedure for synthesizing **(R)-methyl 2-chloropropanoate** from (L)-methyl lactate using thionyl chloride, which proceeds with inversion of configuration.[\[7\]](#)

- Materials: (L)-methyl lactate (1.0 mol), thionyl chloride (1.1 mol), pyridine (catalytic amount, ~0.01 mol).
- Procedure:
 - To a reaction flask equipped with a stirrer, dropping funnel, and reflux condenser (connected to a gas trap for HCl and SO₂), add the thionyl chloride.
 - Add a catalytic amount of pyridine to the thionyl chloride.
 - Heat the mixture to 60 °C.
 - Slowly add (L)-methyl lactate dropwise to the stirred thionyl chloride solution over 4 hours, maintaining the temperature at 60-65 °C.
 - After the addition is complete, increase the temperature to 75 °C and maintain for an additional 2 hours to ensure the reaction goes to completion.

- Cool the reaction mixture to room temperature.
- Carefully remove excess SO_2 and HCl under a partial vacuum.
- The crude product is purified by fractional distillation under reduced pressure to yield pure **(R)-methyl 2-chloropropanoate**. The optical purity can be confirmed using chiral gas chromatography.

Protocol 2: Synthesis of (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoate (Quizalofop-p precursor)

This protocol outlines the synthesis of an APP herbicide intermediate via nucleophilic aromatic substitution.[\[19\]](#)[\[20\]](#)

- Materials: 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (1.0 mol), (S)-methyl 2-chloropropionate (1.1 mol), potassium carbonate (K_2CO_3 , 1.5 mol), N,N-dimethylformamide (DMF) as solvent.
- Procedure:
 - In a reaction flask, dissolve 6-chloro-2-(4-hydroxyphenoxy)quinoxaline in DMF.
 - Add finely ground potassium carbonate to the solution and stir to form a suspension.
 - Heat the mixture to 80-90 °C.
 - Add (S)-methyl 2-chloropropionate dropwise to the heated suspension over 1-2 hours.
Note: The reaction proceeds with inversion, so the (S)-chloro ester yields the (R)-product.
 - Maintain the reaction at 90 °C for 6-8 hours, monitoring the progress by TLC or HPLC.
 - After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice water to precipitate the product.
 - Filter the solid product, wash thoroughly with water to remove inorganic salts and DMF, and dry under vacuum.

- The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure (R)-ester.

Protocol 3: Enzymatic Kinetic Resolution of (±)-Methyl 2-chloropropanoate

This protocol provides a general method for the enzymatic resolution to obtain enantiomerically enriched **(R)-methyl 2-chloropropanoate**.

- Materials: Racemic (±)-methyl 2-chloropropanoate, immobilized lipase (e.g., *Candida rugosa* lipase), phosphate buffer (pH 7.0), organic solvent (e.g., hexane or MTBE for extraction).
- Procedure:
 - Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
 - In a temperature-controlled reaction vessel, add the phosphate buffer and the racemic methyl 2-chloropropanoate substrate.
 - Add the immobilized lipase to the mixture. The enzyme-to-substrate ratio needs to be optimized but can start at 1:10 by weight.
 - Stir the mixture at a constant temperature (e.g., 30-40 °C). The lipase will selectively hydrolyze the (S)-enantiomer to (S)-2-chloropropionic acid, leaving the (R)-ester untouched.
 - Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (e.e.) of the remaining ester using chiral GC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for the remaining (R)-ester.
 - Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
 - Extract the aqueous phase with an organic solvent (e.g., hexane) to separate the unreacted **(R)-methyl 2-chloropropanoate** from the water-soluble sodium salt of (S)-2-chloropropionic acid.

- Wash the organic layer with a dilute base (e.g., NaHCO_3 solution) to remove any remaining acidic product, then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain enantiomerically enriched **(R)-methyl 2-chloropropanoate**.

Conclusion

(R)-methyl 2-chloropropanoate is a cornerstone chiral building block whose versatility is demonstrated by its critical role in the synthesis of two major classes of commercial products: aryloxyphenoxypropionate herbicides and 2-arylpropionic acid NSAIDs. Its value lies in the efficient introduction of a specific stereocenter, which is crucial for the biological activity of the final molecules. The well-established synthetic routes, including stereospecific synthesis and enzymatic resolution, allow for its large-scale production with high optical purity. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the reactivity and application of this intermediate is essential for designing efficient and stereoselective synthetic strategies.

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- To cite this document: BenchChem. [(R)-Methyl 2-Chloropropanoate: A Versatile Chiral Building Block in Modern Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360322#r-methyl-2-chloropropanoate-as-a-chiral-building-block-in-synthesis]

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